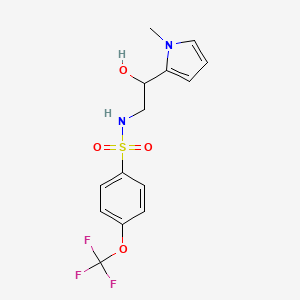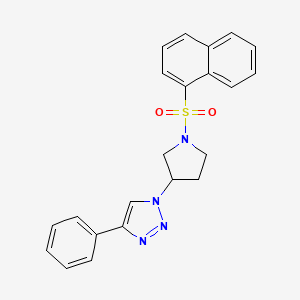
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups and structural features. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often involved in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and triazole rings are aromatic, contributing to the compound’s stability. The pyrrolidine ring could exist in different conformations depending on the surrounding environment and the presence of other groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially be involved in substitution or elimination reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence its solubility, melting point, boiling point, and other properties.Scientific Research Applications
Organocatalytic Activity
- Catalytic Applications : This compound has been utilized as an organocatalyst showing high activity towards direct asymmetric Michael reactions, particularly in cyclohexanone and nitroolefins reactions. It exhibits significant yields and stereoselectivity in these processes (Syu, Kao, & Lin, 2010).
DNA Interaction and Cleavage
- DNA Binding and Cleavage : Related naphthalene-sulfonyl-triazole ligands have been synthesized and shown to interact significantly with DNA. They have been observed to promote DNA scission through oxidative mechanisms, which is crucial in understanding DNA interaction dynamics (Hernández‐Gil et al., 2013).
Antimicrobial Activity
- Antibacterial Applications : New 1,2,3-diazaborine derivatives and analogs, including those with naphthalene and triazole components, have been synthesized and demonstrated significant activity against various bacteria, both in vitro and in vivo. This highlights their potential in developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).
Anticancer Potential
- Anticancer Research : Triazole compounds containing naphthalene have been investigated for their anticancer activities. Studies have shown that these compounds can have significant effects against various cancer cell lines, suggesting their potential as anticancer agents (Pingaew et al., 2014).
Photodynamic Applications
- Photosensitive Materials : Research has been conducted on photosensitive poly(benzoxazole) precursors containing naphthalene-sulfonyloxy and triazole units. These compounds have demonstrated significant sensitivity to light, making them suitable for applications in photodynamic therapy and material science (Ebara, Shibasaki, & Ueda, 2002; Ebara, Shibasaki, & Ueda, 2003).
Synthesis of Novel Compounds
- Heterocyclic Compound Synthesis : There is significant interest in the synthesis of new heterocyclic compounds involving triazole and naphthalene derivatives. These compounds find applications in various fields, including medicinal chemistry, agriculture, and industry, due to their diverse biological properties (Khilkovets et al., 2022).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
Future research could involve synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, studies could be conducted to determine its efficacy, toxicity, and mechanism of action.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,22-12-6-10-17-7-4-5-11-20(17)22)25-14-13-19(15-25)26-16-21(23-24-26)18-8-2-1-3-9-18/h1-12,16,19H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGMBGUQODYPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

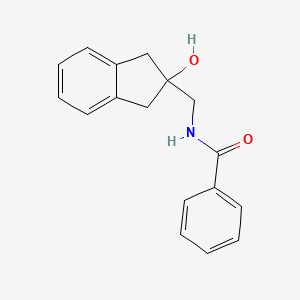
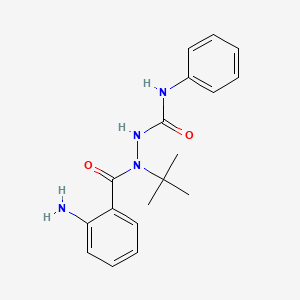
![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)
![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)
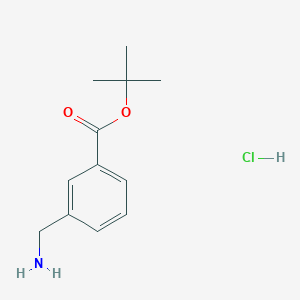

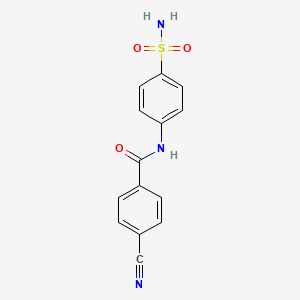
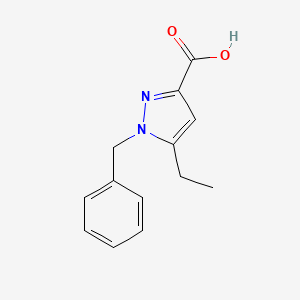
![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)
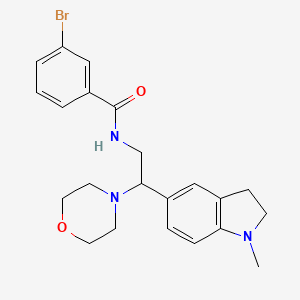
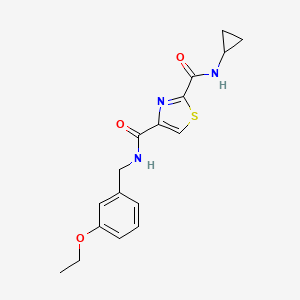
![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)
